FTISADTSK Acetate Peptide: A Technical Guide for Researchers
FTISADTSK Acetate Peptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the FTISADTSK acetate peptide, a critical reagent in the bioanalysis of the therapeutic monoclonal antibody, Trastuzumab. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of Trastuzumab.
Executive Summary
The FTISADTSK peptide is a signature tryptic peptide derived from the heavy chain of Trastuzumab. Its acetate salt is widely utilized as a stable, reliable internal standard in mass spectrometry-based assays for the precise quantification of Trastuzumab in biological matrices. This guide details the structure, physicochemical properties, and primary application of FTISADTSK acetate. It also outlines the general experimental protocols for its synthesis and its use in Selected Reaction Monitoring (SRM) assays.
Peptide Structure and Properties
The FTISADTSK peptide is a nonapeptide with the amino acid sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys. The acetate salt form is commonly used to improve its stability and solubility.
Physicochemical Properties
A summary of the key physicochemical properties of FTISADTSK and its acetate salt is presented in Table 1. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | FTISADTSK (Free Peptide) | FTISADTSK Acetate | Reference(s) |
| Amino Acid Sequence | Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys | Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys | [1][2] |
| Molecular Formula | C42H68N10O16 | C44H72N10O18 | [1][2] |
| Molecular Weight | 969.05 g/mol | 1029.10 g/mol | [1][2] |
| Appearance | White to off-white solid | White to off-white solid | [1] |
| Purity (Typical) | >95% (HPLC) | >98% (HPLC) | [2] |
| Storage (Powder) | -20°C to -80°C | -20°C to -80°C | [1][2] |
| Storage (Solution) | -80°C (up to 6 months) | -80°C (up to 6 months) | [2] |
Core Application: Bioanalysis of Trastuzumab
The primary and well-established application of FTISADTSK acetate is as an internal standard for the quantitative analysis of Trastuzumab in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The peptide is generated through the tryptic digestion of Trastuzumab and its unique sequence allows for specific and sensitive detection.
Selected Reaction Monitoring (SRM)
SRM is a highly selective and sensitive mass spectrometry technique used for targeted quantification of peptides. In this method, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte peptide (FTISADTSK) and a stable isotope-labeled internal standard (SIL-IS) version of the same peptide. This allows for accurate quantification even in complex biological matrices.
Experimental Protocols
While specific, optimized protocols are often proprietary, this section outlines the general methodologies for the synthesis of FTISADTSK and its application in a typical SRM assay for Trastuzumab quantification.
Peptide Synthesis and Purification
FTISADTSK is chemically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
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Fmoc-protected amino acids
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Rink amide resin (or similar)
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Coupling reagents (e.g., HBTU, HATU)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Cleavage cocktail (e.g., TFA/TIS/water)
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Reversed-phase high-performance liquid chromatography (RP-HPLC) system
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Lyophilizer
General Protocol:
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Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
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Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid.
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Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the FTISADTSK sequence.
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Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
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Purification: The crude peptide is purified by RP-HPLC.
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Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable powder.
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Acetate Salt Formation: The purified peptide can be converted to the acetate salt by dissolving it in a solution containing acetic acid followed by lyophilization.
Trastuzumab Quantification by SRM
Materials:
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Biological matrix (e.g., human plasma)
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Trastuzumab calibrators and quality control samples
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FTISADTSK acetate (as internal standard)
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Stable isotope-labeled FTISADTSK (as internal standard)
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Denaturing and reducing agents (e.g., urea, DTT)
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Alkylating agent (e.g., iodoacetamide)
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Trypsin
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LC-MS/MS system (triple quadrupole)
General Protocol:
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Sample Preparation: Aliquots of plasma samples, calibrators, and QCs are spiked with the stable isotope-labeled FTISADTSK internal standard.
-
Denaturation, Reduction, and Alkylation: Proteins in the sample are denatured, disulfide bonds are reduced, and free cysteine residues are alkylated.
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Tryptic Digestion: Trypsin is added to digest the proteins, including Trastuzumab, into smaller peptides.
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Sample Clean-up: The digested sample is cleaned up, typically by solid-phase extraction (SPE), to remove interfering substances.
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LC-MS/MS Analysis: The cleaned-up sample is injected into the LC-MS/MS system. The FTISADTSK peptide and its labeled internal standard are separated by liquid chromatography and detected by the mass spectrometer operating in SRM mode.
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Data Analysis: The peak area ratio of the endogenous FTISADTSK to the stable isotope-labeled internal standard is used to construct a calibration curve and quantify the concentration of Trastuzumab in the unknown samples.
Visualizations
Signaling Pathways and Logical Relationships
As FTISADTSK is primarily an analytical tool with no known intrinsic biological activity, there are no associated signaling pathways to depict. The following diagrams illustrate the key experimental workflows involving this peptide.
Conclusion
FTISADTSK acetate is an indispensable tool for the bioanalytical quantification of Trastuzumab. Its well-defined structure and physicochemical properties make it an ideal internal standard for mass spectrometry-based assays. The methodologies outlined in this guide provide a framework for the synthesis and application of this peptide in preclinical and clinical research, facilitating accurate and reproducible measurement of Trastuzumab concentrations in biological systems.
